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Introduction
Phenylglycine and its derivatives are crucial non-proteinogenic amino acids that serve as key

chiral building blocks in the synthesis of a wide array of pharmaceuticals. Notable examples

include antibiotics like ampicillin and cephalexin, as well as antiviral and anticancer agents. The

efficient and stereoselective synthesis of phenylglycine is therefore of significant interest to the

drug development industry. A primary and versatile precursor for phenylglycine is 2-amino-2-
phenylacetonitrile, which can be readily synthesized via the Strecker reaction of

benzaldehyde, ammonia, and cyanide. This document provides detailed application notes and

protocols for the conversion of 2-amino-2-phenylacetonitrile into phenylglycine through both

traditional chemical hydrolysis and modern enzymatic methods.

Methods Overview
Two principal methodologies for the hydrolysis of 2-amino-2-phenylacetonitrile to

phenylglycine are presented:

Chemical Hydrolysis: This classic approach typically involves the use of strong acids or

bases to hydrolyze the nitrile functionality to a carboxylic acid. While robust and high-
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yielding, this method produces a racemic mixture of D- and L-phenylglycine, necessitating a

subsequent resolution step if a single enantiomer is desired.

Enzymatic Hydrolysis: This method utilizes nitrilase enzymes to catalyze the hydrolysis of the

nitrile group. A key advantage of this approach is the potential for high enantioselectivity,

allowing for the direct synthesis of optically pure phenylglycine enantiomers from the racemic

aminonitrile. This biotransformation occurs under mild reaction conditions.

Data Presentation
Table 1: Comparison of Chemical vs. Enzymatic
Hydrolysis

Feature
Chemical Hydrolysis
(Acid)

Enzymatic Hydrolysis
(Nitrilase)

Stereoselectivity
None (produces racemic

mixture)

High (can be highly

enantioselective)[1]

Reaction Conditions Harsh (refluxing strong acid)
Mild (near-neutral pH,

moderate temp.)[2]

Byproducts Ammonium salts, residual acid
Ammonium, residual enzyme

(biomass)

Purification
Recrystallization from

acid/base

Biomass removal, ion

exchange, crystallization[3]

Yield Generally high (can be >90%)
Variable, can be high (>80%)

[1]

Substrate Scope Broad Generally more specific

Environmental Impact
High (strong acids, potential

HCN release)

Low (aqueous media,

biodegradable catalyst)

Table 2: Performance of Various Nitrilases in the
Hydrolysis of rac-2-Amino-2-phenylacetonitrile
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Enzyme
Source /
Variant

Biocataly
st Form

Temp.
(°C)

pH Yield (%)

Enantiom
eric
Excess
(ee)

Product

Pseudomo

nas

fluorescens

EBC191

(Ala165Ph

e mutant)

Whole cells

(E. coli)
40 9.5 up to 81 ≥ 95%

(R)-

Phenylglyci

ne[1]

Pseudomo

nas

aeruginosa

10145

Whole cells 30 7.0 up to 50 > 95%

D-

Phenylglyci

ne[4]

Rhodococc

us sp.
Whole cells N/A N/A 52 97%

L-

Phenylglyci

ne[5]

Experimental Protocols
Protocol 1: Chemical Synthesis of DL-Phenylglycine via
Acid Hydrolysis
This protocol is adapted from a procedure by Organic Syntheses and describes the hydrolysis

of the aminonitrile intermediate formed in a Strecker synthesis.

Materials:

2-Amino-2-phenylacetonitrile hydrochloride solution (as prepared from the Strecker

reaction)

6 N Hydrochloric Acid (HCl)

Deionized Water
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Activated Carbon (e.g., Norit)

Ammonium Hydroxide (sp. gr. 0.90)

Ethanol (95%)

Ethyl Ether

1 N Sodium Hydroxide (NaOH)

5 N Hydrochloric Acid (HCl)

Procedure:

Hydrolysis: The aqueous solution of 2-amino-2-phenylacetonitrile hydrochloride is placed

in a round-bottomed flask. The solution is refluxed for 2 hours. Caution: This step should be

performed in a well-ventilated fume hood as some hydrogen cyanide may be liberated.

Decolorization: After cooling, the hydrolysate is diluted with water. To remove resinous

byproducts, 10 g of activated carbon (Norit) is added to the mixture, which is then filtered

through a Büchner funnel.

Precipitation: The filtrate is transferred to a beaker and stirred. Ammonium hydroxide is

added dropwise until the solution is faintly alkaline to litmus paper. The mixture will become

warm.

Isolation of Crude Product: The mixture is cooled to room temperature to allow for the

crystallization of DL-phenylglycine. The crystals are collected by filtration, washed with water

to remove ammonium chloride, followed by washes with ethyl ether and hot 95% ethanol.

The crude product is then dried.

Purification (Recrystallization): The crude phenylglycine is dissolved in 1 N NaOH. Ethanol is

added, and the solution is filtered. The filtrate is heated to boiling, and 5 N HCl is slowly

added with stirring. The mixture is cooled to room temperature, and the purified

phenylglycine crystals are collected by filtration, washed with ethanol and water, and dried

under vacuum.
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Expected Yield: 33-37% (based on the starting benzaldehyde in the complete Strecker

synthesis).

Protocol 2: Enzymatic Synthesis of (R)-Phenylglycine
This protocol is a representative procedure based on published chemoenzymatic methods.

Materials:

rac-2-Amino-2-phenylacetonitrile

Potassium phosphate buffer (100 mM, pH 7.0) or Ammonium acetate/hydroxide buffer (500

mM, pH 9.5)

Whole-cell biocatalyst (e.g., E. coli overexpressing a nitrilase from Pseudomonas

fluorescens)

Methanol

1 M Hydrochloric Acid (HCl)

Procedure:

Biocatalyst Preparation: The whole-cell biocatalyst is harvested by centrifugation and

resuspended in the reaction buffer to a desired concentration (e.g., to achieve a final OD600

of 5 in the reaction).

Enzymatic Reaction: In a temperature-controlled vessel (e.g., 40°C), dissolve rac-2-amino-
2-phenylacetonitrile in the reaction buffer to the desired substrate concentration (e.g., 10-

100 mM).

Initiation: Add the prepared cell suspension to the substrate solution to initiate the hydrolysis

reaction. The mixture is stirred or shaken for the duration of the reaction.

Monitoring: The reaction progress can be monitored by taking aliquots at different time

intervals. To stop the reaction in the aliquot, add a quenching solution (e.g., methanol/water/1

M HCl). The sample is then centrifuged to remove cells, and the supernatant is analyzed by

HPLC to determine conversion and enantiomeric excess.
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Work-up and Purification: Once the reaction has reached the desired conversion, the cells

are removed from the bulk reaction mixture by centrifugation or filtration. The supernatant

containing the phenylglycine product can be purified by methods such as ion-exchange

chromatography followed by crystallization.

Characterization of Phenylglycine
The synthesized phenylglycine should be characterized to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining

the enantiomeric excess of the product from enzymatic synthesis. Achiral HPLC can be used

to monitor the conversion of the starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of phenylglycine in D₂O typically shows a singlet for

the α-proton and multiplets for the aromatic protons of the phenyl group. The expected

chemical shifts are approximately δ 5.1 (s, 1H, α-CH) and δ 7.4-7.5 (m, 5H, Ar-H).

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum of phenylglycine will show characteristic peaks for the amino acid

functional groups. Key absorptions include a broad band from 2500-3300 cm⁻¹ (O-H and

N-H stretching), a peak around 1580-1640 cm⁻¹ (asymmetric COO⁻ stretching), and a

peak around 1400 cm⁻¹ (symmetric COO⁻ stretching).
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Synthesis of Phenylglycine from 2-Amino-2-phenylacetonitrile

Chemical Route Enzymatic Route

2-Amino-2-phenylacetonitrile
(Precursor)

Acid Hydrolysis
(e.g., reflux in 6N HCl)

Enzymatic Hydrolysis
(Nitrilase, mild pH & temp)

Neutralization &
Crude Precipitation

Recrystallization

DL-Phenylglycine
(Racemic)

Biomass Removal

Ion Exchange
Chromatography

D- or L-Phenylglycine
(Enantiopure)
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Caption: Workflow for Phenylglycine Synthesis.
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Desired Product?

Racemic
(DL-Phenylglycine)

 Racemic 

Enantiopure
(D- or L-Phenylglycine)

 Enantiopure 

Chemical Hydrolysis Enzymatic Hydrolysis

Pros:
- Robust, well-established

- High yielding
- Broad substrate scope

Cons:
- Harsh conditions

- No stereoselectivity
- Requires resolution for enantiopure product

Pros:
- High stereoselectivity

- Mild reaction conditions
- Environmentally benign

Cons:
- Enzyme cost/availability

- More specific substrate scope
- Process optimization required

Click to download full resolution via product page

Caption: Decision Tree for Synthesis Method Selection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and
phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction
[frontiersin.org]

2. ilsagroup.com [ilsagroup.com]

3. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]

4. scielo.br [scielo.br]

5. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b102233?utm_src=pdf-body-img
https://www.benchchem.com/product/b102233?utm_src=pdf-custom-synthesis
https://www.frontiersin.org/journals/catalysis/articles/10.3389/fctls.2022.952944/full
https://www.frontiersin.org/journals/catalysis/articles/10.3389/fctls.2022.952944/full
https://www.frontiersin.org/journals/catalysis/articles/10.3389/fctls.2022.952944/full
https://www.ilsagroup.com/en/news/810/enzymatic-hydrolysis-vs-chemical-hydrolysis.htm
https://patents.google.com/patent/US4584399A/en
https://www.scielo.br/j/bjce/a/RQPYY6hGsDDHCNLRrqHSmsG/?lang=en
https://www.researchgate.net/publication/244266777_Hydrolysis_of_DL-phenylglycine_nitrile_by_new_bacterial_cultures
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of
Phenylglycine from 2-Amino-2-phenylacetonitrile]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b102233#using-2-amino-2-
phenylacetonitrile-as-a-precursor-for-phenylglycine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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